

photocatalytic mechanism of Nickel-Zinc oxides

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An In-depth Technical Guide on the Photocatalytic Mechanism of **Nickel-Zinc** Oxides

Introduction

Zinc Oxide (ZnO) is a wide-bandgap semiconductor (typically around 3.37 eV) that has garnered significant attention in photocatalysis due to its high photosensitivity, low cost, and environmental stability.^[1] However, its practical application is often limited by two primary factors: its wide bandgap, which restricts its activity to the UV portion of the solar spectrum, and the rapid recombination of photogenerated electron-hole pairs, which reduces its quantum efficiency.^{[1][2]}

To overcome these limitations, significant research has focused on modifying the electronic and structural properties of ZnO. Two prominent strategies involve the incorporation of nickel (Ni):

- Nickel Doping: Introducing Ni ions into the ZnO crystal lattice (Ni-doped ZnO).
- Heterojunction Formation: Coupling ZnO with Nickel Oxide (NiO) to form a p-n heterojunction.

This guide provides a detailed technical overview of the photocatalytic mechanisms governing these **Nickel-Zinc** oxide systems, summarizes key quantitative data, outlines common experimental protocols, and visualizes the core processes.

Core Photocatalytic Mechanisms

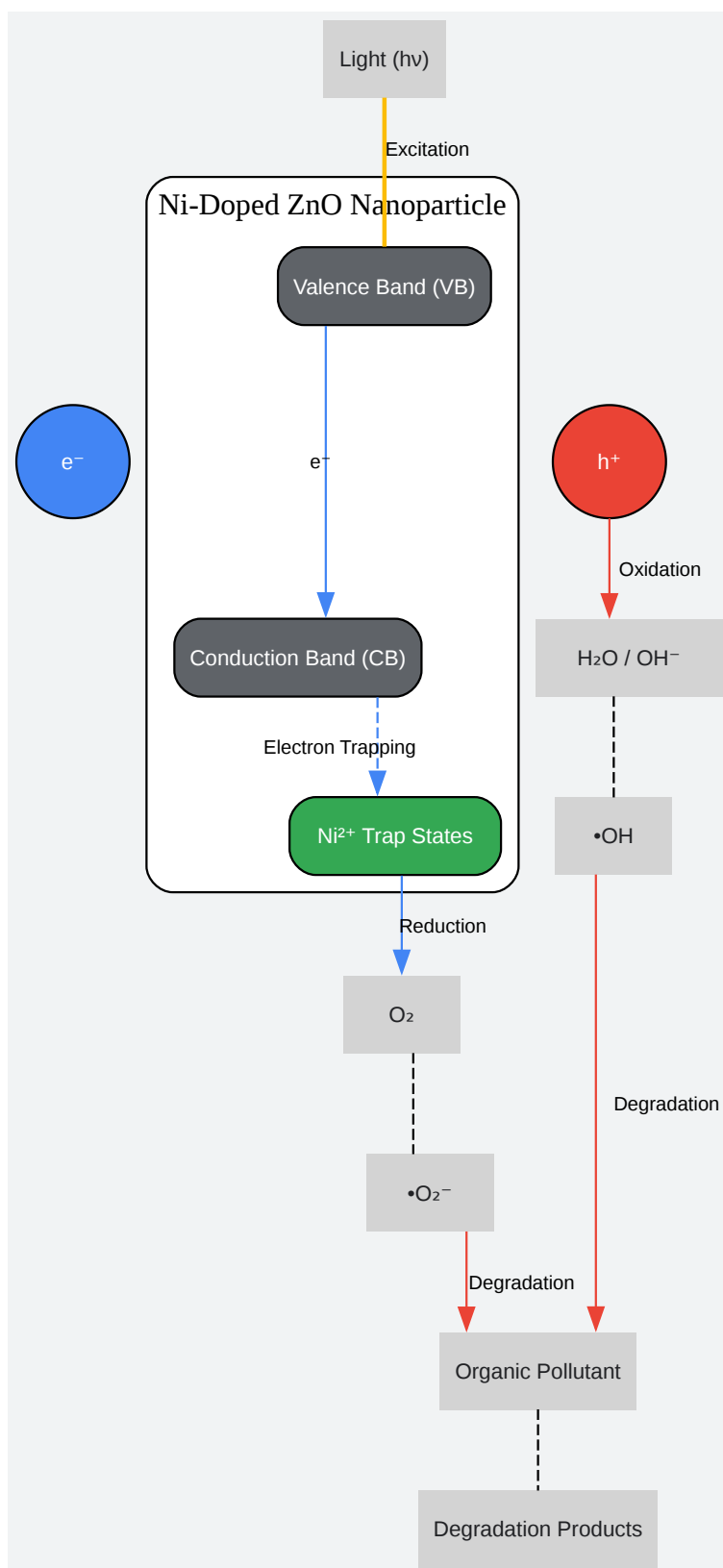
The enhancement in photocatalytic activity in **Nickel-Zinc** oxide systems stems from improved charge carrier separation and, in some cases, enhanced light absorption.

Mechanism of Ni-Doped ZnO

Doping ZnO with nickel ions can significantly alter its photocatalytic properties. The Ni^{2+} ions, with an ionic radius (0.055 nm) comparable to that of Zn^{2+} (0.060 nm), can easily substitute Zn^{2+} ions in the ZnO lattice.[3] This incorporation leads to several key effects:

- **Creation of Energy Levels:** Ni doping can introduce new energy levels within the bandgap of ZnO. These levels can act as electron traps, capturing photogenerated electrons and thereby reducing the recombination rate of electron-hole pairs.[2]
- **Altered Bandgap:** The introduction of Ni can tune the bandgap of ZnO. While some studies report a decrease in the bandgap (redshift), enabling absorption of visible light, others have observed an increase (blueshift), which can be attributed to factors like the Burstein-Moss effect or quantum confinement.[2][3][4]
- **Enhanced Surface Area:** Doping can influence the morphology of the nanostructures, sometimes leading to an increased surface area and a greater number of active sites for photocatalytic reactions.[2]

The general mechanism involves the excitation of an electron from the valence band (VB) to the conduction band (CB) of ZnO under light irradiation, creating an electron-hole pair. The introduced Ni sites trap the electrons, promoting their separation from the holes and making them available for reductive reactions, while the holes are available for oxidative reactions.



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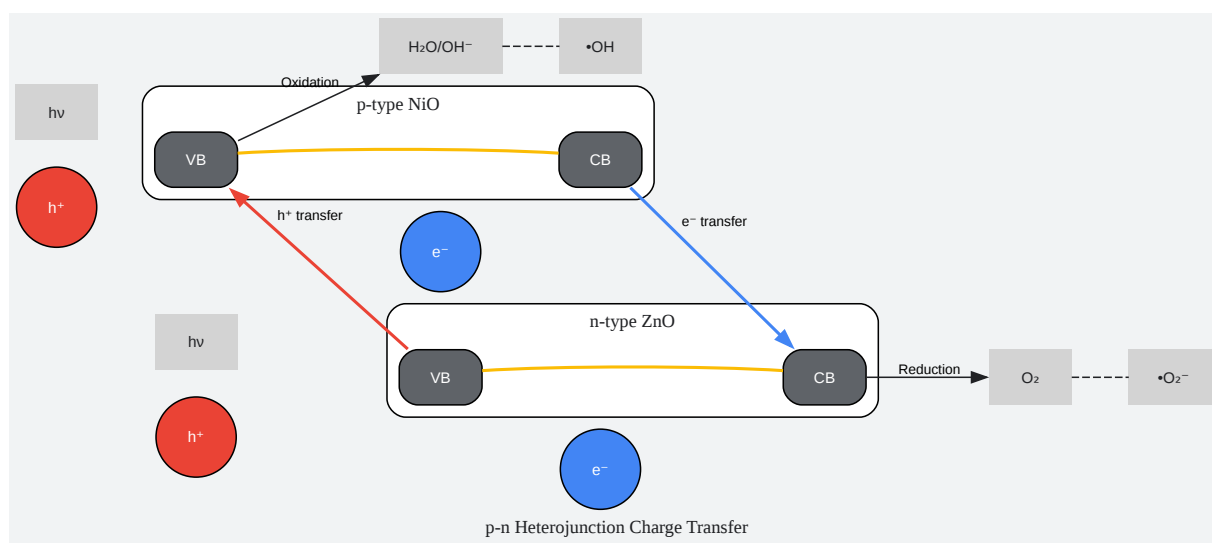
Photocatalytic mechanism of Ni-Doped ZnO.

Mechanism of NiO-ZnO Heterojunctions

Coupling n-type ZnO with p-type NiO creates a p-n heterojunction at the interface of the two materials.[5][6] This structure is highly effective at promoting charge separation due to the formation of a built-in electric field.[7]

- **Band Alignment and Electric Field:** Before contact, the Fermi level of n-type ZnO is higher than that of p-type NiO. Upon contact, electrons flow from ZnO to NiO and holes flow from NiO to ZnO until their Fermi levels align. This charge migration creates a depletion layer and a built-in electric field at the interface, pointing from the n-side (ZnO) to the p-side (NiO).[7]
- **Charge Generation and Separation:** When the heterojunction is irradiated with light of sufficient energy, both ZnO and NiO generate electron-hole pairs.
- **Vectorial Charge Transfer:** The built-in electric field facilitates the separation of these charge carriers. Photogenerated electrons in the conduction band of NiO are transferred to the conduction band of ZnO, while holes in the valence band of ZnO are transferred to the valence band of NiO.[5][7]

This efficient spatial separation of electrons and holes significantly suppresses their recombination, increasing their lifetime and availability to participate in redox reactions on the catalyst surface.[8] The collected electrons on the ZnO surface react with adsorbed oxygen to produce superoxide radicals ($\bullet\text{O}_2^-$), while the holes accumulated on the NiO surface oxidize water or hydroxide ions to form hydroxyl radicals ($\bullet\text{OH}$).[9]



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Charge separation at a NiO-ZnO p-n heterojunction.

Quantitative Data Summary

The performance of **Nickel-Zinc** oxide photocatalysts is quantified by several key parameters. The tables below summarize representative data from various studies.

Table 1: Optical and Structural Properties of Ni-Zn Oxides

Material System	Ni Content (mol%)	Synthesis Method	Band Gap (eV)	Crystallite/Particle Size (nm)	Reference(s)
Pure ZnO	0%	Wet Chemical	3.22	55	[10],[4]
Ni-doped ZnO	1%	Spray Pyrolysis	3.34	-	[10]
Ni-doped ZnO	3%	Spray Pyrolysis	3.34	-	[10]
Ni-doped ZnO	5%	Hydrothermal	-	-	[3]
Ni-doped ZnO	12%	Wet Chemical	3.66	9	[4]
Ni-doped ZnO	14%	Wet Chemical	2.50	11.5	[4]
NiO	-	Sol-Gel	3.81 - 3.827	-	[11]
ZnO/NiO	-	Sol-Gel	3.71	-	[11]
NiO/ZnO	1.5:1 M ratio	Co-precipitation	2.90	-	[12]
ZnO/NiO	-	Co-precipitation	3.16 (ZnO), 3.43 (NiO), 2.94 (Composite)	19 (ZnO), 27 (NiO)	

Table 2: Photocatalytic Degradation Performance

Catalyst	Pollutant	Light Source	Degradation Efficiency (%)	Time (min)	Reference(s)
Pure ZnO (ZN-1)	Methylene Blue	-	30%	60	[10]
1% Ni-doped ZnO (ZN-2)	Methylene Blue	-	60%	60	[10]
3% Ni-doped ZnO (ZN-3)	Methylene Blue	-	80%	60	[10]
Zn _{0.95} Ni _{0.05} O	Rhodamine B	UV Light	Highest among Ni-dopants	-	[3]
NiO	Methylene Blue	UV Light	89.8%	175	[12]
NiO/ZnO	Methylene Blue	UV Light	97.0%	175	[12]
ZnO/NiO (annealed at 550 °C)	Rhodamine B	UV Light	~95%	120	[7]
ZnO/NiO	Acid Violet	-	93.8%	-	

Experimental Protocols

This section details generalized methodologies for the synthesis, characterization, and performance evaluation of **Nickel-Zinc** oxide photocatalysts.

Synthesis Protocol: Co-precipitation for NiO-ZnO Nanocomposites

The co-precipitation method is a common, simple, and effective technique for synthesizing NiO-ZnO nanocomposites.[12][13][14]

- **Precursor Solution Preparation:** Dissolve stoichiometric amounts of a zinc salt (e.g., Zinc Nitrate Hexahydrate, $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and a nickel salt (e.g., Nickel Chloride Hexahydrate, $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) in deionized water with vigorous stirring to form a homogeneous solution. A surfactant like Cetyltrimethylammonium bromide (CTAB) can be added to control particle size and agglomeration.[12]
- **Precipitation:** Slowly add a precipitating agent, such as a sodium hydroxide (NaOH) solution, dropwise into the precursor solution under continuous stirring. This will cause the co-precipitation of zinc and nickel hydroxides. Maintain stirring for 1-2 hours.
- **Aging and Washing:** Age the resulting precipitate for a period (e.g., 24 hours) at room temperature.[15] Subsequently, wash the precipitate multiple times with deionized water and ethanol to remove residual ions and impurities. Centrifugation or filtration can be used to separate the precipitate after each wash.
- **Drying:** Dry the washed precipitate in an oven at a temperature between 80-100°C for several hours until all moisture is removed.
- **Calcination:** Calcine the dried powder in a muffle furnace at a high temperature (e.g., 450-550°C) for 2-3 hours.[7][12] This step converts the hydroxides into their respective oxides (ZnO and NiO) and forms the final nanocomposite material.

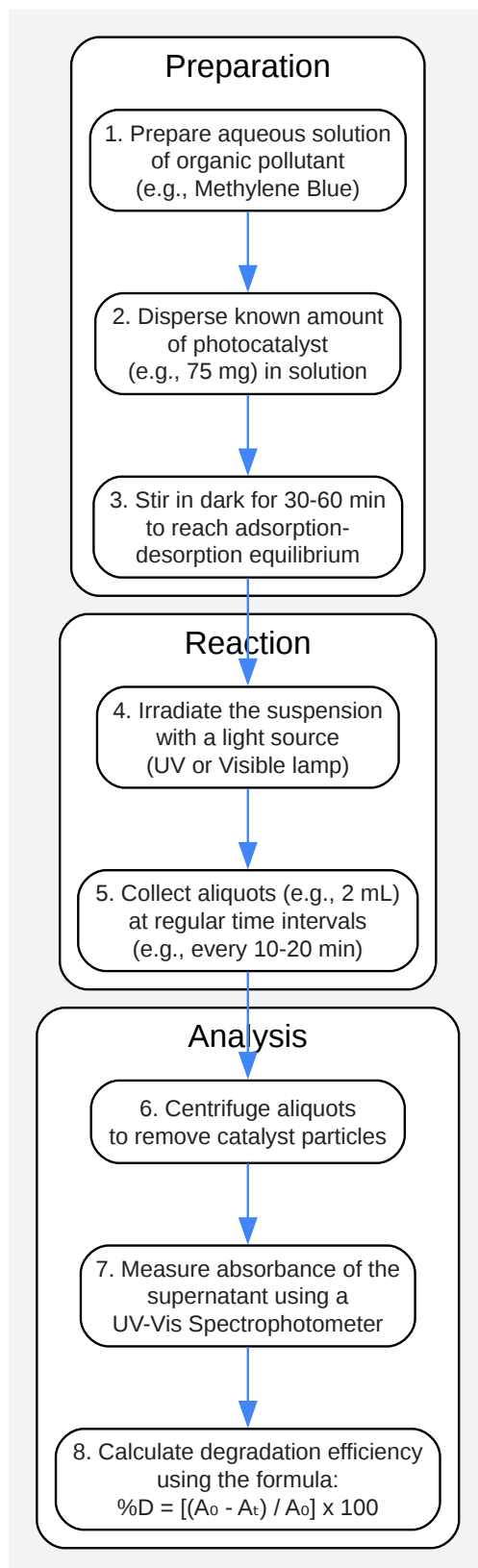
Characterization Techniques

- **X-ray Diffraction (XRD):** Used to identify the crystal structure, phase composition (e.g., hexagonal wurtzite ZnO and cubic NiO), and crystallite size of the synthesized materials.[4][7]
- **Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM):** Employed to investigate the surface morphology, particle size, and shape of the nanoparticles and to visualize the heterojunction interface.[7][10]
- **UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS):** Used to determine the light absorption properties and to calculate the optical band gap of the photocatalysts using a Tauc plot.[2][12]

- Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the chemical bonds (e.g., Zn-O and Ni-O) and functional groups present in the samples.[\[16\]](#)

Photocatalytic Activity Evaluation

The photocatalytic performance is typically assessed by monitoring the degradation of a model organic pollutant under light irradiation.



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Experimental workflow for photocatalytic degradation.

Detailed Steps:

- **System Setup:** A stock solution of a model pollutant (e.g., Methylene Blue, Rhodamine B) is prepared.^[12] A specific volume of this solution is placed in a reactor vessel.
- **Catalyst Dispersion:** A measured amount of the Ni-Zn oxide photocatalyst (e.g., 0.1 g/L) is added to the solution.^[17]
- **Equilibrium:** The suspension is magnetically stirred in complete darkness for 30-60 minutes to ensure that an adsorption-desorption equilibrium is established between the catalyst surface and the pollutant molecules.^[18] An initial sample ("A₀") is taken.
- **Irradiation:** The light source (e.g., a UV lamp or a solar simulator) is turned on to initiate the photocatalytic reaction.
- **Sampling:** Aliquots of the suspension are withdrawn at regular time intervals.
- **Analysis:** The collected samples are centrifuged to separate the photocatalyst particles. The concentration of the pollutant in the clear supernatant is then measured using a UV-Vis spectrophotometer by monitoring the absorbance at the pollutant's characteristic maximum wavelength (e.g., ~664 nm for Methylene Blue).^[4]
- **Calculation:** The degradation efficiency is calculated based on the change in absorbance over time.^[4]

Conclusion

Nickel-Zinc oxides, in the form of Ni-doped ZnO and NiO-ZnO heterostructures, represent a highly effective class of materials for photocatalytic applications. The incorporation of nickel successfully addresses the primary drawbacks of pure ZnO by significantly enhancing the separation of photogenerated charge carriers, thereby boosting quantum efficiency. The formation of a p-n heterojunction in NiO-ZnO composites provides a particularly robust mechanism for minimizing electron-hole recombination. The ability to synthesize these materials through scalable and cost-effective methods further enhances their potential for use in environmental remediation, such as water treatment and the degradation of persistent organic pollutants. Future research may focus on optimizing the morphology, controlling defect

states, and developing trimetallic or more complex heterostructures to further extend the light absorption range and improve overall photocatalytic performance.

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